molecular formula C9H7ClN2O2 B1590677 2-(5-Chloro-1H-indazol-3-YL)acetic acid CAS No. 27328-68-3

2-(5-Chloro-1H-indazol-3-YL)acetic acid

Cat. No.: B1590677
CAS No.: 27328-68-3
M. Wt: 210.62 g/mol
InChI Key: OIQMRQZOCUNAIN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(5-chloro-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQMRQZOCUNAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499520
Record name (5-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27328-68-3
Record name (5-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1H-indazol-3-YL)acetic acid typically involves multiple steps starting from benzaldehyde. The process includes:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1H-indazol-3-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(5-Chloro-1H-indazol-3-YL)acetic acid is in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents. The indazole ring structure is known for its ability to interact with biological targets, making it a valuable scaffold for drug design.

  • Anti-inflammatory Activity : Research indicates that derivatives of indazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
  • Anticancer Potential : Indazole derivatives have also been investigated for their anticancer effects. The compound may interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and survival .

Agricultural Applications

The compound's potential extends beyond human health; it has also been explored for agricultural uses, particularly as a plant growth regulator or herbicide.

  • Herbicidal Activity : Some studies suggest that indazole derivatives can act as herbicides, effectively controlling weed populations without harming crops. This application is crucial for sustainable agriculture practices .

Case Study 1: Indazole Derivatives in Anti-inflammatory Research

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various indazole derivatives, including this compound. The results demonstrated a marked reduction in inflammation markers in treated groups compared to controls, suggesting the compound's efficacy as an anti-inflammatory agent .

Case Study 2: Anticancer Properties

In another research effort, scientists synthesized several analogs of this compound and tested their effects on different cancer cell lines. The findings indicated that some derivatives exhibited potent cytotoxicity against breast and lung cancer cells, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indazoleacetic Acids

2-(5-Fluoro-1H-indazol-3-yl)acetic Acid
  • CAS No.: 885271-22-7
  • Molecular Formula : C₉H₇FN₂O₂
  • Molecular Weight : 193.17 g/mol .
  • Key Differences :
    • Halogen Effect : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase acidity compared to chlorine.
    • Biological Impact : Fluorinated analogs often exhibit enhanced metabolic stability in drug design .
2-(5-Bromo-1H-indazol-3-yl)acetic Acid
  • CAS No.: 885271-84-1
  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol .
  • Reactivity: Bromo-substituents are more amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Positional Isomers and Heterocyclic Variants

2-(6-Chloro-1H-indol-3-yl)acetic Acid
  • CAS No.: 1912-44-3
  • Molecular Formula: C₁₀H₈ClNO₂
  • Molecular Weight : 209.63 g/mol .
  • Key Differences :
    • Ring System : Indole (one nitrogen) vs. indazole (two adjacent nitrogens).
    • Positional Isomerism : Chlorine at position 6 alters electronic distribution, affecting binding affinity in biological targets .
(5-Fluoro-1H-indol-3-yl)acetic Acid
  • CAS No.: 2LZ (PDB ligand ID)
  • Molecular Formula: C₁₀H₈FNO₂
  • Molecular Weight : 193.17 g/mol .
  • Key Differences :
    • Heterocycle : Indole lacks the pyrazole-like N–N bond, reducing hydrogen-bonding capacity compared to indazole derivatives.

Functional Group Derivatives

Ethyl 2-(5-Chloro-1H-indazol-3-yl)acetate
  • CAS No.: 27512-72-7
  • Molecular Formula : C₁₁H₁₁ClN₂O₂
  • Molecular Weight : 238.67 g/mol .
  • Key Differences :
    • Ester vs. Acid : The ethyl ester enhances lipophilicity, improving bioavailability but reducing water solubility.
    • Applications : Used as a plant growth regulator (e.g., Ethychlozate) .
Methyl 2-(5-Chloro-1H-indol-3-yl)acetate
  • CAS No.: 74339-45-0
  • Molecular Formula : C₁₁H₁₁ClN₂O₂
  • Molecular Weight : 238.67 g/mol .
  • Key Differences :
    • Hybrid Structure : Combines indole and ester functionalities, offering a balance between reactivity and stability.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Halogen Functional Group Key Application
This compound 27328-68-3 C₉H₇ClN₂O₂ 210.62 Cl Carboxylic acid Pharmaceutical intermediates
2-(5-Fluoro-1H-indazol-3-yl)acetic acid 885271-22-7 C₉H₇FN₂O₂ 193.17 F Carboxylic acid Metabolic studies
2-(5-Bromo-1H-indazol-3-yl)acetic acid 885271-84-1 C₉H₇BrN₂O₂ 255.07 Br Carboxylic acid Cross-coupling reactions
Ethyl 2-(5-Chloro-1H-indazol-3-yl)acetate 27512-72-7 C₁₁H₁₁ClN₂O₂ 238.67 Cl Ester Plant growth regulation
2-(6-Chloro-1H-indol-3-yl)acetic acid 1912-44-3 C₁₀H₈ClNO₂ 209.63 Cl Carboxylic acid SAR studies

Research Findings and Implications

  • Halogen Effects : Chlorine’s electron-withdrawing nature enhances acidity (pKa ~3.81) compared to fluorine (pKa ~4.2) and bromine (pKa ~3.9) .
  • Biological Activity : Indazole derivatives generally exhibit higher binding affinity to kinase targets than indole analogs due to additional hydrogen-bonding sites .
  • Synthetic Utility : Bromo and iodo derivatives are preferred for late-stage functionalization via metal-catalyzed reactions .

Biological Activity

2-(5-Chloro-1H-indazol-3-YL)acetic acid is a chemical compound with the molecular formula C9H7ClN2O2, belonging to the indazole class of compounds. Its unique structure, characterized by a chloro-substituted indazole moiety linked to an acetic acid group, endows it with diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.

The biological activity of this compound is attributed to its interactions with various biological targets. Indazole derivatives are known to influence several biochemical pathways, including:

  • Anti-inflammatory Pathways : The compound exhibits significant anti-inflammatory properties, potentially modulating cytokine production and inflammatory mediators.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial effects, particularly against certain fungal strains.
  • Cancer Therapeutics : Research indicates potential anticancer activity, particularly in inhibiting tumor cell proliferation.

Biological Activity Overview

Activity Type Description Reference
Anti-inflammatoryModulates inflammatory responses by influencing cytokine levels.
AntimicrobialExhibits activity against Candida species and other pathogens.
AnticancerInhibits proliferation of various cancer cell lines.

Case Studies

  • Anti-inflammatory Effects : A study indicated that this compound could significantly reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. Further research is needed to elucidate the specific pathways involved.
  • Antimicrobial Activity : In a comparative study, derivatives of indazole were tested against Candida albicans and miconazole-resistant strains. The results demonstrated that this compound showed promising antifungal activity, particularly against resistant strains at concentrations around 100 µM .
  • Anticancer Properties : Research conducted on various tumor cell lines (e.g., HT29 for colon cancer) revealed that this compound can inhibit cell growth effectively, with IC50 values indicating significant potency against these cancer types .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the chloro group at the 5-position enhances its reactivity and interaction with biological targets. SAR studies suggest that modifications at different positions on the indazole ring can lead to variations in potency and selectivity towards specific biological pathways.

Applications in Medicinal Chemistry

Given its biological activities, this compound serves as a valuable scaffold for developing new therapeutic agents. Its applications include:

  • Lead Compound for Anti-inflammatory Drugs : Due to its ability to modulate inflammatory pathways.
  • Antifungal Drug Development : As a potential treatment for resistant fungal infections.
  • Anticancer Drug Discovery : As a basis for designing novel anticancer agents targeting specific tumor types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.